molecular formula C16H24O4 B106377 4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid CAS No. 18484-32-7

4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid

Cat. No. B106377
CAS RN: 18484-32-7
M. Wt: 280.36 g/mol
InChI Key: HCTVUXYVRWXMGI-UHFFFAOYSA-N
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Description

“4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid” is a chemical compound with the molecular formula C16H24O4 . It has a molecular weight of 280.359 . The IUPAC name for this compound is 4-[1-(1-adamantyl)ethoxy]-4-oxobutanoic acid .


Synthesis Analysis

The synthesis of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids, which are analogues of the 2-(1-adamantyl)-3-hydroxybutyric acid, has been achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The rearrangement of adamantylmethyl and 3-homoadamantyl groups provided entry to both 3-homoadamantyl and 1-homoadamantyl-substituted hydroxy acids .


Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by a high degree of symmetry . The molecules without proton-donor groups in the lateral substituents form a linear system of N–H⋯O hydrogen bonds .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may focus on the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations .

properties

IUPAC Name

4-[1-(1-adamantyl)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-10(20-15(19)3-2-14(17)18)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTVUXYVRWXMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939901
Record name 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid

CAS RN

18484-32-7
Record name Succinic acid, mono(1-(1-adamantyl)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018484327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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